Molecular Weight Increase Over 3‑(2‑Bromoethyl)‑1H‑indole (BEI‑9) and 3‑(2‑Chloroethyl)‑1H‑indole
The target compound carries a methyl group at C‑2, adding 14 Da relative to 3‑(2‑bromoethyl)‑1H‑indole (BEI‑9, MW 224.10 g mol⁻¹) and 58.5 Da relative to 3‑(2‑chloroethyl)‑1H‑indole (MW 179.65 g mol⁻¹). This mass difference is critical for stoichiometric calculations in multi‑step syntheses and for LC‑MS identity confirmation .
| Evidence Dimension | Molecular weight (MW, g mol⁻¹) |
|---|---|
| Target Compound Data | 238.12 |
| Comparator Or Baseline | 3‑(2‑Bromoethyl)‑1H‑indole (224.10); 3‑(2‑Chloroethyl)‑1H‑indole (179.65) |
| Quantified Difference | +14 Da vs. bromoethyl‑indole; +58.5 Da vs. chloroethyl‑indole |
| Conditions | Calculated from molecular formula; experimentally confirmed by LC‑MS or HRMS |
Why This Matters
Sourcing the correct molecular weight is essential for accurate reaction stoichiometry and analytical identity confirmation; an error of 14 Da may indicate the wrong substitution isomer.
